![molecular formula C16H11NO2 B1209130 Dubamine CAS No. 6808-65-7](/img/structure/B1209130.png)
Dubamine
Overview
Description
Dubamine is a member of quinolines . It is a natural product found in Dictamnus albus . It is an organic chemical of the catecholamine and phenethylamine families .
Synthesis Analysis
Dubamine is synthesized from the alkaloid dubamine. 5′-Nitro- ( 2 ) and 5′-aminodubamine ( 3 ) were sequentially synthesized from the alkaloid dubamine . Condensation of 3 with 15 aldehydes gave imines, reduction of which produced secondary amines .Molecular Structure Analysis
The molecular formula of Dubamine is C16H11NO2 . The average mass is 249.264 Da and the monoisotopic mass is 249.078978 Da .Chemical Reactions Analysis
The electrochemical and chemical reaction pathway for polydopamine (PDA) formation in aqueous solutions requires the synthesis of 5,6-indolequinone from DA .Physical And Chemical Properties Analysis
Dubamine has a molecular weight of 249.26 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 249.078978594 g/mol and the Monoisotopic Mass is 249.078978594 g/mol . The Topological Polar Surface Area is 31.4 Ų .Scientific Research Applications
1. Polyamine Research and Clinical Medicine
Dubamine, as part of the broader category of polyamines, has significant implications in clinical medicine. The study of polyamines has evolved from basic research to practical applications in various medical fields. This includes potential treatments for human malignancies, hyperproliferative skin diseases, and parasitic infections, among others. The role of polyamines in cell differentiation and their potential application in microbial and viral diseases are also areas of active investigation (Jänne et al., 1983).
2. Alkaloids from Plants and Their Effects
Dubamine, isolated from plants like Haplophyllum griffithianum, exhibits various pharmacological activities. These activities include analgesic, anticonvulsive, and possibly anticancer effects. Alkaloids from this genus are also used in traditional medicine for treating diseases in both animals and humans (Kodirova et al., 2011).
3. Synthesis and Cytotoxicity of Dubamine Derivatives
The synthesis of derivatives of dubamine, such as 5′-Nitro- and 5′-aminodubamine, and their cytotoxic effects on HeLa and HEp-2 cells have been studied. This research suggests potential therapeutic applications in cancer treatment, as some derivatives showed activity at levels comparable to established drugs like cisplatin (Niyazmetov et al., 2020).
4. Antiprotozoal Activity of Alkaloids
Dubamine, among other alkaloids, has been investigated for its antiprotozoal activity. This research is crucial in understanding the potential of dubamine in treating diseases caused by parasitic protozoa, which could have significant implications for global health, especially in developing countries (Osorio et al., 2010).
5. Potential Anti-inflammatory Properties
Dubamine's potential anti-inflammatory properties have been explored in various studies, with implications for the treatment of inflammatory conditions. This line of research aligns with the traditional uses of plants containing dubamine and highlights its potential as a natural remedy for inflammation-related disorders (Shepherd et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLFUQPZRTKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326933 | |
Record name | Dubamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dubamine | |
CAS RN |
6808-65-7 | |
Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dubamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dubamine?
A1: Dubamine is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.
Q2: How is Dubamine synthesized?
A2: Several synthetic routes for Dubamine have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of Dubamine and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize Dubamine. []
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of Dubamine?
A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of Dubamine. Studies exploring the synthesis and cytotoxicity of Dubamine derivatives highlight the influence of substituent groups on its potency. [, ]
Q4: What analytical techniques are used to characterize and quantify Dubamine?
A5: Mass spectrometry has been employed to elucidate the structure of Dubamine. [] Other common techniques for alkaloid analysis likely used in Dubamine research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []
Q5: What is known about the stability of Dubamine?
A5: Although the provided research doesn't delve into the specific stability profile of Dubamine, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine Dubamine's stability under various conditions.
Q6: Is there any information on the environmental impact of Dubamine?
A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of Dubamine. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.
Q7: Has Dubamine been used in any practical applications?
A9: While the provided research primarily focuses on the synthesis and characterization of Dubamine and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that Dubamine might hold similar potential, warranting further investigation.
Q8: What is the historical context of Dubamine research?
A10: The study of Dubamine is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including Dubamine. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]
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